molecular formula C12H13ClO2 B13076670 1-(2-Chlorophenyl)-3-methylcyclobutane-1-carboxylic acid

1-(2-Chlorophenyl)-3-methylcyclobutane-1-carboxylic acid

Cat. No.: B13076670
M. Wt: 224.68 g/mol
InChI Key: COYSZIDPWUNAMO-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-3-methylcyclobutane-1-carboxylic acid is an organic compound characterized by a cyclobutane ring substituted with a 2-chlorophenyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chlorophenyl)-3-methylcyclobutane-1-carboxylic acid typically involves the reaction of 2-chlorophenylacetic acid with cyclobutanone under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the desired product. Common reagents used in this synthesis include strong acids like sulfuric acid or bases like sodium hydroxide .

Industrial Production Methods: Industrial production of this compound may involve more efficient catalytic processes to enhance yield and purity. The use of catalysts such as palladium or platinum in hydrogenation reactions can be employed to streamline the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chlorophenyl)-3-methylcyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, under basic or acidic conditions.

Major Products:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Amino or thiol-substituted derivatives.

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)-3-methylcyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .

Comparison with Similar Compounds

  • 1-(2-Chlorophenyl)-2-methylcyclobutane-1-carboxylic acid
  • 1-(2-Chlorophenyl)-3-ethylcyclobutane-1-carboxylic acid
  • 1-(2-Chlorophenyl)-3-methylcyclopentane-1-carboxylic acid

Comparison: 1-(2-Chlorophenyl)-3-methylcyclobutane-1-carboxylic acid is unique due to its specific substitution pattern on the cyclobutane ring, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C12H13ClO2

Molecular Weight

224.68 g/mol

IUPAC Name

1-(2-chlorophenyl)-3-methylcyclobutane-1-carboxylic acid

InChI

InChI=1S/C12H13ClO2/c1-8-6-12(7-8,11(14)15)9-4-2-3-5-10(9)13/h2-5,8H,6-7H2,1H3,(H,14,15)

InChI Key

COYSZIDPWUNAMO-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C1)(C2=CC=CC=C2Cl)C(=O)O

Origin of Product

United States

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